2,5-Dihydro-1H-pyrazol-3-amine sulfate
Description
Contextualization of the 2,5-Dihydro-1H-pyrazol-3-amine Scaffold within Heterocyclic Chemistry Research
The 2,5-Dihydro-1H-pyrazol-3-amine scaffold is a partially saturated, five-membered heterocyclic ring containing two adjacent nitrogen atoms and an amino functional group. This structural motif is a derivative of pyrazole (B372694), a well-established aromatic heterocycle. The introduction of a saturated bond in the pyrazole ring to form dihydropyrazole (also known as pyrazoline) significantly alters the molecule's three-dimensional structure and electronic properties, opening up a broader range of chemical reactivity and potential biological interactions. The sulfate (B86663) salt of this scaffold is of interest for its potential to improve solubility and stability, which are crucial properties for various chemical applications.
Significance of Dihydropyrazole Derivatives in Fundamental Chemical Studies
Dihydropyrazole derivatives are recognized as important building blocks in organic synthesis and medicinal chemistry. Their chemical versatility allows for the synthesis of a wide array of more complex molecules. The dihydropyrazole ring can participate in various chemical transformations, making it a valuable synthon for the construction of novel chemical entities.
Overview of Current Research Trajectories Involving the Chemical Compound
While specific research on 2,5-Dihydro-1H-pyrazol-3-amine sulfate is not extensively documented in publicly available literature, the broader class of dihydropyrazole derivatives is the subject of ongoing investigation. Research into dihydropyrazoles has explored their potential in various domains of chemical science. These investigations provide a framework for understanding the potential research trajectories for the sulfate compound.
Research Objectives and Scope for In-depth Academic Inquiry
Given the limited specific research on 2,5-Dihydro-1H-pyrazol-3-amine sulfate, a number of research objectives can be proposed for future academic inquiry. A primary objective would be the development and optimization of synthetic routes to produce high-purity 2,5-Dihydro-1H-pyrazol-3-amine sulfate. Detailed spectroscopic and crystallographic analysis would be essential to fully characterize the compound and understand its solid-state properties. Furthermore, computational studies could provide insights into its molecular orbitals and reactivity. A comprehensive investigation into its chemical reactivity, exploring its utility as a building block in the synthesis of more complex molecules, would also be a valuable area of research.
Chemical and Physical Properties of 2,5-Dihydro-1H-pyrazol-3-amine sulfate
| Property | Value |
| Molecular Formula | C₃H₉N₃O₄S |
| Molecular Weight | 183.19 g/mol |
| IUPAC Name | 2,3-dihydro-1H-pyrazol-5-amine;sulfuric acid |
| CAS Number | 5179-17-9 |
| Canonical SMILES | C1C=C(NN1)N.OS(=O)(=O)O |
| InChI Key | YSLOWTALNHGRGE-UHFFFAOYSA-N |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 0 |
| Exact Mass | 183.03137695 |
| Monoisotopic Mass | 183.03137695 |
| Topological Polar Surface Area | 133 Ų |
| Heavy Atom Count | 9 |
| Formal Charge | 0 |
| Complexity | 157 |
This data is sourced from the PubChem database. nih.gov
Properties
IUPAC Name |
2,3-dihydro-1H-pyrazol-5-amine;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3.H2O4S/c4-3-1-2-5-6-3;1-5(2,3)4/h1,5-6H,2,4H2;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLOWTALNHGRGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(NN1)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iii. Advanced Structural Characterization Techniques for 2,5 Dihydro 1h Pyrazol 3 Amine Sulfate
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic methods are indispensable for confirming the identity and purity of 2,5-Dihydro-1H-pyrazol-3-amine sulfate (B86663). Each technique provides a unique piece of the structural puzzle, from the local chemical environment of individual atoms to the vibrational modes of chemical bonds.
NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For 2,5-Dihydro-1H-pyrazol-3-amine sulfate, ¹H and ¹³C NMR spectra would provide a detailed map of the carbon and hydrogen framework. While specific experimental data for this exact salt is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the known effects of its functional groups and the pyrazoline ring system.
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the pyrazoline ring and the amine group. The acidic protons of the ammonium (B1175870) and pyrazolinium cations, formed by protonation by the sulfuric acid, would likely appear as broad signals that may exchange with solvent protons (e.g., in D₂O). The methylene protons on the saturated part of the ring (C4 and C5) would likely appear as multiplets due to spin-spin coupling with each other.
¹³C-NMR Spectroscopy: The carbon NMR spectrum provides information on the number and type of carbon atoms in the molecule. For 2,5-Dihydro-1H-pyrazol-3-amine, the spectrum would show three distinct signals for the pyrazoline ring carbons. The C3 carbon, bonded to the amino group and a nitrogen atom, would be expected to resonate at a lower field compared to the two methylene carbons (C4 and C5). The chemical shifts are influenced by the solvent and the protonation state of the molecule. nih.gov
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|---|
| ¹H | -NH₂ | Broad singlet | s (broad) | Shift is concentration and solvent dependent; may exchange. |
| ¹H | -NH (ring) | Broad singlet | s (broad) | Shift is concentration and solvent dependent; may exchange. |
| ¹H | C4-H₂ | ~2.5 - 3.5 | Triplet or Multiplet | Coupled to C5 protons. |
| ¹H | C5-H₂ | ~3.5 - 4.5 | Triplet or Multiplet | Coupled to C4 protons. |
| ¹³C | C3 | ~150 - 160 | - | Imine-like carbon adjacent to two nitrogen atoms. nih.gov |
| ¹³C | C4 | ~30 - 40 | - | Aliphatic methylene carbon. |
| ¹³C | C5 | ~45 - 55 | - | Aliphatic methylene carbon adjacent to a nitrogen atom. |
Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of 2,5-Dihydro-1H-pyrazol-3-amine sulfate would display characteristic absorption bands. The N-H stretching vibrations of the primary amine (or ammonium) and the ring NH groups are expected in the region of 3100-3400 cm⁻¹. rsc.org The C=N stretching vibration of the pyrazoline ring typically appears around 1650 cm⁻¹. mdpi.com Additionally, the presence of the sulfate counter-ion would be confirmed by strong, broad absorption bands around 1100 cm⁻¹ corresponding to the S-O stretching modes.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=N bond and the pyrazole (B372694) ring vibrations are expected to show distinct signals. The sulfate anion also has a characteristic and strong symmetric stretching mode (ν₁) around 980 cm⁻¹, which is often weak or forbidden in the IR spectrum, making Raman spectroscopy particularly useful for its identification.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| N-H (Amine/Ammonium) | Stretching | 3100 - 3400 (broad) rsc.org | 3100 - 3400 |
| N-H (Ring) | Stretching | 3100 - 3300 (broad) | 3100 - 3300 |
| C=N (Pyrazoline ring) | Stretching | ~1650 mdpi.com | ~1650 |
| N-H | Bending | 1580 - 1650 | - |
| SO₄²⁻ | Stretching (asymmetric, ν₃) | ~1100 (strong, broad) | ~1100 (weak) |
| SO₄²⁻ | Stretching (symmetric, ν₁) | Inactive/Weak | ~980 (strong) |
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For an ionic compound like 2,5-Dihydro-1H-pyrazol-3-amine sulfate, electrospray ionization (ESI) would be a suitable technique.
In positive-ion mode ESI-MS, the spectrum would be expected to show a prominent peak corresponding to the protonated cation [C₃H₇N₃ + H]⁺. The molecular weight of the free base is 85.11 g/mol , so the expected m/z value for the protonated molecule would be approximately 86.12. Fragmentation of the pyrazoline ring could lead to the loss of small neutral molecules like ammonia (NH₃) or ethene (C₂H₄), resulting in daughter ions that can help to confirm the structure.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide exact bond lengths, bond angles, and details of intermolecular interactions for 2,5-Dihydro-1H-pyrazol-3-amine sulfate.
A single-crystal X-ray diffraction study would reveal the asymmetric unit of the crystal lattice, which contains the 2,5-dihydro-1H-pyrazol-3-ammonium cation and the sulfate anion. The analysis would confirm the connectivity of the atoms and the tautomeric form present in the solid state. Structural studies on related aminopyrazole derivatives show that the pyrazole ring can be essentially planar. nih.govresearchgate.net The data obtained would include the unit cell dimensions (a, b, c, α, β, γ) and the space group, which defines the symmetry of the crystal.
In the crystalline state of 2,5-Dihydro-1H-pyrazol-3-amine sulfate, the ions would be held together by a network of strong intermolecular interactions, primarily hydrogen bonds. The ammonium group (-NH₃⁺) and the ring NH protons are excellent hydrogen bond donors. The oxygen atoms of the sulfate anion are strong hydrogen bond acceptors.
Advanced Electron Microscopy for Morphological Characterization
Information regarding the application of advanced electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), for the specific morphological characterization of 2,5-Dihydro-1H-pyrazol-3-amine sulfate is not available in the public domain based on a comprehensive search of scientific literature.
While electron microscopy is a powerful tool for elucidating the surface topography, particle size, and shape of crystalline and amorphous materials, specific studies detailing these characteristics for 2,5-Dihydro-1H-pyrazol-3-amine sulfate have not been published. The synthesis and characterization of pyrazole derivatives are frequently reported, however, these studies predominantly focus on structural elucidation using techniques like NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the chemical structure and purity, rather than on detailed morphological analysis.
For analogous compounds within the broader class of pyrazole derivatives, morphological studies using electron microscopy are occasionally reported, particularly in the context of their formulation into nanoparticles or other delivery systems. However, these findings are specific to the particular derivative and the formulation methodology employed and cannot be extrapolated to describe the intrinsic morphology of 2,5-Dihydro-1H-pyrazol-3-amine sulfate.
Therefore, a detailed discussion, including research findings and data tables on the morphological characterization of 2,5-Dihydro-1H-pyrazol-3-amine sulfate using advanced electron microscopy, cannot be provided at this time due to the absence of relevant research data.
Iv. Computational and Theoretical Investigations of 2,5 Dihydro 1h Pyrazol 3 Amine Sulfate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules. These calculations, performed using software packages like Gaussian, employ various theoretical models to solve the Schrödinger equation for a given molecular system. researchgate.netnih.gov For pyrazoline derivatives, such studies are crucial for understanding their structure and reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.net The B3LYP hybrid functional, often paired with basis sets like 6-31++G(d,p) or 6-311++G**, is commonly employed to achieve a balance between accuracy and computational cost for organic molecules, including pyrazole (B372694) and pyrazoline derivatives. nih.govwum.edu.pkresearchgate.net
These studies focus on calculating the distribution of electron density to understand how it influences the molecule's stability and reactivity. nih.gov Key parameters derived from DFT calculations, such as total energy and electronic energies, provide a quantitative measure of the molecule's stability. wum.edu.pk For pyrazoline systems, DFT helps in elucidating the electronic effects of different substituent groups on the pyrazoline core, which is essential for predicting their chemical behavior. ajgreenchem.com The calculations can determine how the amine and sulfate (B86663) groups in 2,5-Dihydro-1H-pyrazol-3-amine sulfate influence the electronic environment of the pyrazoline ring.
Determining the most stable three-dimensional structure of a molecule is a primary goal of computational chemistry. Molecular geometry optimization is the process of finding the atomic coordinates that correspond to the minimum energy on the potential energy surface. researchgate.net Using DFT methods like B3LYP, researchers can calculate the optimized molecular structure of pyrazoline derivatives. wum.edu.pknih.gov
Conformational analysis reveals that the five-membered pyrazoline ring typically adopts a non-planar, envelope conformation. nih.gov In this arrangement, one of the carbon atoms is out of the plane formed by the other four atoms of the ring. nih.gov Theoretical calculations are crucial for identifying the most stable conformer and determining precise geometric parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net For 2,5-Dihydro-1H-pyrazol-3-amine sulfate, this analysis would clarify the spatial arrangement of the amine and sulfate groups relative to the heterocyclic ring.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govtandfonline.com
A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive. nih.govtandfonline.com DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their distribution across the molecule. wum.edu.pk For pyrazoline derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is spread over electron-accepting regions.
Below is a table showing typical FMO energy values for related pyrazoline compounds, calculated using DFT.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |
| Pyrazoline Derivative 4h | -5.89 | -2.17 | 3.71 |
| Pyrazoline Derivative 4i | -5.83 | -2.22 | 3.61 |
| Pyranopyrazole AG.13 | - | - | 3.7945 |
| Pyranopyrazole AG.14 | - | - | 3.7477 |
This table is interactive. Data sourced from multiple studies on pyrazoline and pyranopyrazole derivatives. wum.edu.pktandfonline.com
Natural Bond Orbital (NBO) analysis is a computational tool used to study charge transfer, conjugative interactions, and hyperconjugative stability within a molecule. nih.gov It provides a detailed picture of the electron density distribution in atomic and bonding orbitals, offering insights into donor-acceptor interactions. nih.govnih.gov
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule at its minimum energy state, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time.
Molecular dynamics simulations model the motion of atoms and molecules by solving Newton's equations of motion. This technique allows researchers to observe how a molecule behaves in a simulated environment (e.g., in a solvent) over a period of time, revealing its conformational flexibility and dynamic properties. tandfonline.com
For a molecule like 2,5-Dihydro-1H-pyrazol-3-amine sulfate, MD simulations can explore the different conformations it can adopt and the energy barriers between them. This is particularly important for understanding how the molecule might interact with other molecules, such as biological receptors. tandfonline.com The simulations can track changes in bond lengths, angles, and torsions, providing a comprehensive view of the molecule's structural dynamics and how it explores its conformational space.
Modeling of Intermolecular Interactions
The intermolecular interactions of 2,5-Dihydro-1H-pyrazol-3-amine in its sulfate salt form are dominated by strong electrostatic forces and hydrogen bonding. In the crystalline state, the protonated pyrazole cation and the sulfate anion form a complex network of interactions. Computational models, such as Density Functional Theory (DFT), are employed to explore these interactions.
Modeling these interactions typically involves:
Geometry Optimization: Calculating the lowest energy arrangement of the ions in a crystal unit cell.
Interaction Energy Calculation: Determining the strength of the hydrogen bonds and other non-covalent forces.
Topological Analysis: Using methods like Quantum Theory of Atoms in Molecules (QTAIM) to characterize the nature of the chemical bonds, including hydrogen bonds.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are frequently used to predict various spectroscopic parameters for pyrazole derivatives, providing insights that complement experimental data. researchgate.net Techniques like DFT and ab initio calculations can forecast NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. researchgate.netasrjetsjournal.org
These predictions are valuable for several reasons:
They assist in the interpretation and assignment of complex experimental spectra.
They can help to distinguish between different isomers or tautomers of a molecule.
They provide a means to study the properties of transient or unstable species that are difficult to characterize experimentally.
The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. researchgate.net For pyrazole systems, hybrid DFT functionals like B3LYP, combined with Pople-style basis sets (e.g., 6-311++G(d,p)), have been shown to provide reliable results for both geometries and spectroscopic properties. researchgate.netnih.gov
Computational Simulation of NMR and IR Spectra
The simulation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is a key application of computational chemistry in the study of pyrazole compounds.
NMR Spectra Simulation: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts. asrjetsjournal.orgresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the molecule, a theoretical NMR spectrum can be generated. These calculated shifts are often compared with experimental data to confirm the structure of a compound. For instance, computational studies on pyrazolines have used GIAO/B3LYP/6-311++G(d,p) calculations to demonstrate the structure of reaction products. researchgate.net
Below is an interactive table showing a representative comparison between calculated and experimental ¹³C NMR chemical shifts for a related dihydropyrazole compound, illustrating the utility of this method.
| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C3 | 147.3 | 150.7 |
| C4 | 46.1 | 47.1 |
| C5 | 158.0 | 162.1 |
| C6 | 129.8 | 130.5 |
| C7 | 129.0 | 129.0 |
| C8 | 128.8 | 128.7 |
Note: Data presented is for a related pyrazoline derivative to illustrate the computational methodology and is not specific to 2,5-Dihydro-1H-pyrazol-3-amine sulfate. researchgate.net
IR Spectra Simulation: Theoretical IR spectra are obtained by calculating the vibrational frequencies of a molecule. After optimizing the molecular geometry, a frequency calculation is performed to find the normal modes of vibration. asrjetsjournal.org Each mode corresponds to a specific motion of the atoms (e.g., stretching, bending) and has a characteristic frequency and intensity. Comparing the calculated spectrum with the experimental one helps in assigning the observed IR bands to specific molecular vibrations. nih.gov DFT calculations have been successfully used to predict the IR spectra of 3(5)-aminopyrazoles, aiding in the identification of different tautomers isolated in a low-temperature matrix. nih.gov
Tautomeric Equilibrium Studies of 2,5-Dihydro-1H-pyrazol-3-amine and Related Systems
Prototropic tautomerism is a fundamental characteristic of many pyrazole derivatives, including 2,5-Dihydro-1H-pyrazol-3-amine. nih.govclockss.org Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. For the parent compound, 3(5)-aminopyrazole, two primary tautomeric forms exist: 3-aminopyrazole (B16455) (3AP) and 5-aminopyrazole (5AP). nih.gov
Computational studies, particularly those using DFT, have been essential in determining the relative stabilities of these tautomers. nih.gov For 3(5)-aminopyrazole, calculations performed at the DFT(B3LYP)/6-311++G(d,p) level predict that the 3-aminopyrazole (3AP) tautomer is more stable than the 5-aminopyrazole (5AP) tautomer. nih.gov This finding is consistent with experimental data from matrix isolation infrared spectroscopy. nih.gov
The stability of dihydropyrazole (pyrazoline) tautomers has also been investigated theoretically. Calculations indicate that Δ²-pyrazolines (4,5-dihydro-1H-pyrazoles), which is the core structure of the title compound, are generally the most stable tautomeric form compared to Δ¹- and Δ³-pyrazolines. researchgate.net The relative energies depend on the substitution pattern and the environment, with factors like solvent and hydrogen bonding playing a significant role. nih.govfu-berlin.de
Below is an interactive data table summarizing the calculated relative energies of the 3-aminopyrazole and 5-aminopyrazole tautomers.
| Tautomer | Computational Method | Relative Energy (kJ mol⁻¹) | Relative Gibbs Free Energy (kJ mol⁻¹) |
| 3-Aminopyrazole (3AP) | B3LYP/6-311++G(d,p) | 0.0 | 0.0 |
| 5-Aminopyrazole (5AP) | B3LYP/6-311++G(d,p) | 10.7 | 9.8 |
Source: Data from a combined matrix isolation infrared spectroscopy and DFT study. nih.gov
These theoretical investigations are crucial for understanding the intrinsic chemical properties and potential reactivity of 2,5-Dihydro-1H-pyrazol-3-amine, as the dominant tautomer dictates its electronic structure and interaction patterns.
V. Chemical Reactivity and Derivatization Strategies for 2,5 Dihydro 1h Pyrazol 3 Amine Sulfate
Reactions of the Amine Functionality
The primary amine group at the 3-position of the dihydropyrazole ring is a potent nucleophile, making it amenable to a variety of chemical modifications, including acylation, alkylation, arylation, and cyclocondensation reactions to form fused heterocyclic systems.
Acylation: The amine functionality of aminopyrazole derivatives readily undergoes acylation with various acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is a fundamental transformation for introducing a wide range of functional groups and for the synthesis of biologically active compounds. Catalysts like 4-dialkylaminopyridines can facilitate the acylation of less reactive amines. biu.ac.il For instance, the reaction of aminopyrazoles with 1-cyanoacetyl-3,5-dimethylpyrazole or chloroacetyl chloride in glacial acetic acid yields the corresponding cyanoacetamides and chloroacetamides. csic.esosi.lv
Alkylation: N-alkylation of the amine group in aminopyrazoles can be achieved using alkyl halides. However, these reactions can sometimes lead to a mixture of mono- and di-alkylated products. Selective monoalkylation can be challenging due to the increased nucleophilicity of the initially formed secondary amine. To control the degree of alkylation, protective group strategies are often employed. For example, the secondary amino group can be protected with a Boc group to allow for the selective functionalization of a primary aromatic amine. acs.org Catalyst-free alkylation of aminopyrazoles has been reported with reagents like isatin (B1672199) in water, leading to the formation of 3-(5-aminopyrazol-3-yl)-3-hydroxy-2-oxindolines in high yields. researchgate.net Phase-transfer catalysis has also been employed for the enantioselective alkylation of related pyrazolone (B3327878) systems. chemistryviews.org
Arylation: The introduction of aryl groups onto the amine nitrogen can be accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful method for the N-arylation of amines with aryl halides. wikipedia.orglibretexts.org This reaction has been successfully applied to 1,3-disubstituted-1H-pyrazol-5-amines using ligands such as XPhos. osi.lvorganic-chemistry.org Copper-catalyzed N-arylation provides an alternative approach, and catalyst systems based on CuI with various ligands have been developed for the arylation of aminophenols, which can be adapted for aminopyrazoles. mit.edunih.gov Furthermore, a laccase-mediated method has been developed for the chemoselective C-4 arylation of 5-aminopyrazoles, highlighting an enzymatic approach to functionalization that avoids the need for protecting groups. nih.gov
Table 1: Examples of Acylation, Alkylation, and Arylation Reactions on Aminopyrazole Systems
| Reaction Type | Reagents and Conditions | Product Type | Catalyst/Mediator |
| Acylation | Chloroacetyl chloride, glacial AcOH | Chloroacetamide derivative | None |
| Alkylation | Isatin, refluxing water | 3-(5-Aminopyrazol-4-yl)-3-hydroxy-2-oxindoline | None |
| Arylation | Aryl halide, Pd catalyst, ligand (e.g., XPhos), base | N-Aryl aminopyrazole | Palladium |
| Arylation | Catechol, Laccase (Novozym 51003) | C-4 Arylated aminopyrazole | Laccase |
The bifunctional nature of 3-aminopyrazoline derivatives, possessing both a nucleophilic amine and reactive ring nitrogens, makes them valuable precursors for the synthesis of fused heterocyclic systems. These reactions typically involve condensation with 1,3-dielectrophilic species.
Pyrazolo[1,5-a]pyrimidines: One of the most common applications of 3-aminopyrazoles is in the synthesis of pyrazolo[1,5-a]pyrimidines, a scaffold found in numerous biologically active molecules. nih.govias.ac.in The reaction proceeds through the condensation of the 3-aminopyrazole (B16455) with a 1,3-dicarbonyl compound or its equivalent. The regioselectivity of this cyclization is generally high, with the exocyclic amino group being more nucleophilic than the endocyclic ring nitrogen. researchgate.net Various synthetic strategies have been developed, including three-component reactions involving 3-aminopyrazoles, aldehydes, and sulfoxonium ylides catalyzed by Rh(III) under microwave irradiation. nih.gov One-pot methodologies have also been reported for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines from aminopyrazoles, enaminones (or chalcones), and sodium halides. nih.gov
Pyrazolo[3,4-b]pyridines: Another important class of fused heterocycles derived from 3-aminopyrazoles is the pyrazolo[3,4-b]pyridines. nih.gov Their synthesis often involves the reaction of a 5-aminopyrazole with an α,β-unsaturated ketone. For instance, novel pyrazolo[3,4-b]pyridines have been synthesized via the cyclization of 5-amino-1-phenylpyrazole (B52862) with unsaturated ketones in the presence of a ZrCl₄ catalyst. researchgate.netmdpi.com Multi-component reactions have also been employed, for example, reacting a substituted 5-amino-1-phenyl-1H-pyrazole with benzoylacetonitrile (B15868) and an aromatic aldehyde. researchgate.net
Table 2: Synthesis of Fused Heterocycles from Aminopyrazole Derivatives
| Fused Heterocycle | Reagents | Catalyst/Conditions |
| Pyrazolo[1,5-a]pyrimidine | 3-Aminopyrazole, 1,3-dicarbonyl compound | Varies (e.g., acid or base catalysis) |
| Pyrazolo[1,5-a]pyrimidine | 3-Aminopyrazole, aldehyde, sulfoxonium ylide | Rh(III), microwave irradiation |
| Pyrazolo[3,4-b]pyridine | 5-Amino-1-phenylpyrazole, α,β-unsaturated ketone | ZrCl₄ |
| Pyrazolo[3,4-b]pyridine | 5-Amino-1-phenyl-1H-pyrazole, benzoylacetonitrile, aromatic aldehyde | Varies (e.g., ammonium (B1175870) acetate, L-proline) |
Reactivity of the Dihydropyrazoline Ring System
The dihydropyrazoline ring of 2,5-Dihydro-1H-pyrazol-3-amine sulfate (B86663) is a non-aromatic heterocyclic system that can undergo various transformations, including substitution reactions at the ring carbons and oxidation or reduction of the ring itself.
Electrophilic Substitution: The dihydropyrazoline ring is generally less susceptible to electrophilic aromatic substitution compared to its aromatic counterpart, pyrazole (B372694). However, electrophilic attack can occur, particularly at the C-4 position. For example, N-aryl-2-pyrazolines can undergo electrophilic substitution at the para-position of the N-phenyl group. nih.gov In pyrazoles, which are more electron-rich, electrophilic substitution reactions such as nitration, sulfonation, and Vilsmeier-Haack formylation typically occur at the C-4 position. imperial.ac.uk It is plausible that under forcing conditions, similar reactions could be induced on the dihydropyrazoline ring, although the reactivity would be lower.
Nucleophilic Substitution: The dihydropyrazoline ring is not typically prone to nucleophilic substitution unless activated by appropriate electron-withdrawing groups or by the presence of a good leaving group. In contrast, nucleophilic aromatic substitution is a known reaction for pyrazoles bearing leaving groups at the C-3 or C-5 positions. imperial.ac.uk Theoretical studies have explored the reactivity of related pyrazabole (B96842) systems with nitrogen nucleophiles, indicating that Sɴ2-type reactions can occur at the boron atoms, leading to ring-opening. acs.orgwikipedia.orgresearchgate.net
Oxidation: The dihydropyrazoline ring can be readily oxidized to the corresponding aromatic pyrazole. This aromatization is a common transformation and can be achieved using a variety of oxidizing agents. mdpi.com For instance, pyrazolines formed from the condensation of α,β-unsaturated ketones and hydrazines can be oxidized in situ to pyrazoles. mdpi.com Electrochemical methods have also been developed for the oxidative aromatization of pyrazolines, offering a sustainable approach to pyrazole synthesis. rsc.org One-pot condensations of ketones, aldehydes, and hydrazine (B178648) monohydrochloride can form pyrazoline intermediates which are then oxidized in situ with bromine or by heating in DMSO under an oxygen atmosphere to yield pyrazoles. organic-chemistry.org
Reduction: The C=N double bond within the dihydropyrazoline ring can be reduced to afford a pyrazolidine, the fully saturated analog. Various reducing agents can be employed for this transformation. For example, the regioselective reduction of the C=N double bond in 2-pyrazolines using lithium triethylborohydride (Superhydride) yields pyrazolidines with high diastereoselectivity. csic.es Other reducing agents such as sodium borohydride (B1222165) have also been used. csic.es
Table 3: Oxidation and Reduction of the Dihydropyrazoline Ring
| Transformation | Reagents/Conditions | Product |
| Oxidation | Bromine or DMSO/O₂, heat | Pyrazole |
| Oxidation | Electrochemical methods | Pyrazole |
| Reduction | Lithium triethylborohydride (Superhydride) | Pyrazolidine |
| Reduction | Sodium borohydride | Pyrazolidine |
Development of Catalytic Systems for Specific Functionalization Reactions
The development of catalytic systems has been instrumental in enhancing the efficiency and selectivity of functionalization reactions involving pyrazole and its derivatives.
Palladium Catalysis: Palladium catalysts are widely used for C-N and C-C bond-forming reactions. The Buchwald-Hartwig amination, employing palladium complexes with specialized phosphine (B1218219) ligands like XPhos, is a cornerstone for the N-arylation of aminopyrazoles. osi.lvwikipedia.orglibretexts.orgorganic-chemistry.org Palladium catalysts are also crucial in Suzuki cross-coupling reactions for the arylation of halogenated pyrazoles. nih.gov
Copper Catalysis: Copper-based catalysts offer a cost-effective alternative to palladium for cross-coupling reactions. CuI, in combination with various ligands, has been successfully used for the N-arylation of aminophenols and can be applied to aminopyrazoles. mit.edunih.gov
Rhodium and Zirconium Catalysis: Other transition metals have also found application. Rhodium(III) catalysts have been used in three-component reactions for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov Zirconium tetrachloride (ZrCl₄) has been employed as a catalyst for the cyclization of 5-aminopyrazoles with unsaturated ketones to form pyrazolo[3,4-b]pyridines. researchgate.netmdpi.com
Enzymatic Catalysis: Biocatalysis offers a green and highly selective approach to chemical synthesis. Laccase enzymes have been utilized for the chemoselective C-4 arylation of 5-aminopyrazoles under mild conditions, avoiding the need for protecting groups and harsh reagents. nih.gov
Phase-Transfer Catalysis: This methodology has been applied to the enantioselective alkylation of pyrazolones, demonstrating its utility in controlling stereochemistry during functionalization. chemistryviews.org
Table 4: Catalytic Systems for the Functionalization of Pyrazole Derivatives
| Catalyst Type | Metal/Enzyme | Ligand/Co-catalyst | Application |
| Cross-Coupling | Palladium | XPhos, BrettPhos | N-Arylation (Buchwald-Hartwig) |
| Cross-Coupling | Copper | Picolinic acid, CyDMEDA | N-Arylation |
| Cyclization | Rhodium(III) | - | Synthesis of pyrazolo[1,5-a]pyrimidines |
| Cyclization | Zirconium(IV) | - | Synthesis of pyrazolo[3,4-b]pyridines |
| Arylation | Laccase | - | C-4 Arylation of aminopyrazoles |
| Alkylation | - | Cinchona alkaloid derivative | Enantioselective alkylation (Phase-Transfer) |
Vi. Applications in Synthetic Chemistry and Advanced Materials Science
Role as Synthetic Building Blocks and Intermediates
2,5-Dihydro-1H-pyrazol-3-amine, the core component of the sulfate (B86663) salt, is a valuable synthetic intermediate. Its structure, featuring a reactive primary amine, a hydrazinic N-H group, and an endocyclic double bond, offers multiple sites for chemical modification. This versatility allows it to be a foundational element in the synthesis of more elaborate chemical architectures.
The bifunctional nature of 3-aminopyrazoline derivatives makes them ideal starting materials for synthesizing fused heterocyclic systems, which are prominent scaffolds in medicinal and materials chemistry. The primary amino group can act as a nucleophile, while the rest of the ring can participate in various cyclization reactions.
Research has demonstrated that aminopyrazoles are crucial building blocks for pyrazolopyrimidines, which are of significant biological interest. wikipedia.orgresearchgate.net For example, the reaction of 3-aminopyrazoline with β-dicarbonyl compounds or their equivalents leads to the formation of pyrazolo[1,5-a]pyrimidines. Similarly, reactions with compounds containing suitable electrophilic centers can lead to other fused systems like imidazo[1,2-b]pyrazoles. acs.org
The synthesis of complex structures such as spiro-pyrazolines can also be achieved. mdpi.com These reactions often involve multi-component strategies or 1,3-dipolar cycloadditions where the pyrazoline core is either formed in situ or used as a reactant to build spirocyclic systems. mdpi.com
| Precursor Type | Reactant(s) | Resulting Heterocyclic System | Reaction Type |
|---|---|---|---|
| 3-Aminopyrazoline | β-Dicarbonyl Compounds | Pyrazolo[1,5-a]pyrimidine | Condensation/Cyclization |
| 5-Aminopyrazole | Hydroximoyl Chloride | Imidazolo[1,2-b]pyrazole | Condensation/Cyclization acs.org |
| In situ generated Nitrilimine | Thioaurones | Spiro-2-pyrazoline | 1,3-Dipolar Cycloaddition mdpi.com |
| 4-Imino-2-methyl-2,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-amine | Self (Dimerization) | Dipyrazolo[3,4-e:3',4'-l] researchgate.netontosight.aiontosight.airsc.orgresearchgate.netrsc.orghexaazacyclotetradecine | Dimerization researchgate.net |
The nitrogen atoms within the pyrazoline ring, along with the exocyclic amino group, present excellent coordination sites for metal ions. Pyrazole-derived ligands have been extensively used in coordination chemistry to create metal complexes with diverse geometries and electronic properties. acs.orgmdpi.com These complexes are often investigated for their catalytic activities.
While specific studies on 2,5-Dihydro-1H-pyrazol-3-amine sulfate as a ligand are not extensively documented, the broader class of aminopyrazole and pyrazolone-based ligands is known to form stable complexes with various transition metals. researchgate.netbohrium.com For instance, aminopyridine-based ligands, which are structurally analogous, form iron(II) complexes that have been shown to catalyze Atom Transfer Radical Polymerization (ATRP). nsf.gov The electronic properties and steric hindrance of the ligand scaffold are crucial in determining the catalytic activity of the metal center. nsf.gov
The coordination can occur through the pyridine-type nitrogen of the pyrazole (B372694) ring and the exocyclic amine, forming a chelate ring that stabilizes the metal center. Such complexes have applications in catalysis, acting as catalysts for oxidation reactions or polymerization processes. mdpi.comrsc.org
Development of Functional Materials
The unique electronic structure of the pyrazoline ring has made its derivatives attractive candidates for the development of advanced functional materials, particularly in the field of optics and electronics.
Pyrazoline derivatives are widely recognized for their strong fluorescence and electroluminescence, making them suitable for use in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The pyrazoline core acts as a robust chromophore, and its optical properties can be finely tuned by attaching different substituents to the phenyl rings at the N-1, C-3, and C-5 positions. rsc.org
Many pyrazoline derivatives exhibit excellent blue photoluminescence and serve as blue color emitters in organic electroluminescent devices. researchgate.net The non-planar structure of some pyrazoline derivatives imparts good film-forming properties, which is advantageous for device fabrication. researchgate.net Furthermore, these compounds are investigated for their hole-transporting and electron-transporting capabilities, essential properties for efficient OLEDs. mdpi.com The electron-donating ability of the nitrogen atom at the N-1 position plays a significant role in the charge transfer processes that govern these photophysical properties. rsc.org Pyrazoline derivatives have also garnered attention for their non-linear optical (NLO) properties, which are crucial for applications in photonics and optical switching. rsc.org
| Derivative Class | Key Property | Application | Reference |
|---|---|---|---|
| 1,3,5-Triphenyl-2-pyrazolines | Strong blue fluorescence/electroluminescence | OLED emitters | researchgate.net |
| Pyrazoline-triphenylamine motifs | Tunable fluorescence emission | LED applications | rsc.org |
| General pyrazolines | Hole and electron transport | Charge transport layers in OLEDs | mdpi.com |
| Various substituted pyrazolines | Third-order non-linear optical (NLO) effects | Photonics, optical devices | rsc.org |
The pyrazoline moiety has been incorporated into polymer structures to imbue them with specific functions. One approach involves the synthesis of pyrazolines on a soluble polymer support, such as polyethylene (B3416737) glycol (PEG). thieme-connect.com This liquid-phase synthesis methodology allows for the efficient and rapid generation of pyrazoline libraries, where the polymer acts as a soluble carrier that facilitates purification. thieme-connect.com
While there is limited direct evidence of 2,5-Dihydro-1H-pyrazol-3-amine acting as a polymerization initiator, compounds containing amine functionalities can be used to initiate certain types of polymerization, such as the cationic ring-opening polymerization (CROP) of 2-oxazolines. rsc.org Protected amine-functional initiators are valuable for creating α-amine telechelic polymers, which are polymers with a reactive amine group at one end. rsc.org Given its structure, derivatives of 3-aminopyrazoline could potentially be modified to act as initiators for synthesizing polymers with a pyrazoline end-group, thereby introducing its unique optical properties into the macromolecular structure.
Advanced Catalytic Applications (e.g., Organocatalysis involving derivatives of the chemical compound)
Beyond metal-based catalysis, derivatives of aminopyrazoles are emerging as important substrates and precursors in the field of organocatalysis. Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a greener alternative to traditional metal catalysts.
A notable application is the organocatalytic dearomatization of 5-aminopyrazoles. acs.org This process converts a flat, aromatic aminopyrazole into a three-dimensional, non-aromatic spiro-pyrazoline structure. These transformations are valuable for creating complex molecular scaffolds with potential biological activities from simple, readily available starting materials. Such reactions expand the synthetic utility of the aminopyrazole core, demonstrating its role not just as a building block but as a reactive substrate in advanced, catalyst-driven transformations.
Vii. Investigation of Biological Interaction Mechanisms of 2,5 Dihydro 1h Pyrazol 3 Amine Sulfate Derivatives
Molecular Recognition and Binding Studies (e.g., enzyme-ligand interactions)
Derivatives of the 2,5-Dihydro-1H-pyrazol-3-amine sulfate (B86663) scaffold have demonstrated significant interactions with various enzymes and protein targets, a critical aspect of their therapeutic potential. Molecular docking and in vitro assays have been instrumental in elucidating these binding modes.
Researchers have identified 3-aminopyrazole (B16455) (3AP) derivatives as potent inhibitors of different kinases involved in inflammatory processes. mdpi.com For instance, certain substituted 3APs act as inhibitors of MK2, a kinase downstream of p38 MAPKs, playing a role in the synthesis and signaling of TNFα. mdpi.com One derivative featuring an indole moiety on the N1 position of the pyrazole (B372694) emerged as particularly active in inhibiting LPS-induced TNFα release and the intracellular phosphorylation of HSP27. mdpi.com
In the realm of oncology, molecular docking studies have screened pyrazole derivatives against receptor tyrosine kinases and protein kinases. These studies showed that derivatives could bind deeply within the binding pockets of targets like VEGFR-2, Aurora A, and CDK2, forming key hydrogen bonds and exhibiting favorable binding energies. researchgate.net Similarly, investigations into 1,3,5-trisubstituted-1H-pyrazole derivatives identified their potential as inhibitors of the anti-apoptotic protein Bcl-2. Molecular docking confirmed a high binding affinity for Bcl-2, suggesting a mechanism for their anticancer effects.
Other studies have focused on metabolic enzymes. Two synthesized pyrazole derivatives, Pyz-1 and Pyz-2, showed potent in vitro inhibition of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. nih.gov This highlights their potential as antidiabetic agents. nih.gov The inhibitory activity of these compounds was comparable to the standard drug, Acarbose. nih.gov
Table 1: Enzyme-Ligand Interactions of Pyrazole Derivatives
| Derivative Class | Target Enzyme/Protein | Key Findings | Reference |
| 3-Aminopyrazole Derivatives | Mitogen-activated protein kinase-activated protein kinase 2 (MK2) | Inhibition of kinase activity, leading to reduced TNFα release. | mdpi.com |
| 1H-Pyrazole Derivatives | VEGFR-2, Aurora A, CDK2 | Showed minimum binding energy in docking studies, suggesting potential inhibition. | researchgate.net |
| 1,3,5-Trisubstituted-1H-pyrazole Derivatives | B-cell lymphoma 2 (Bcl-2) | High binding affinity confirmed by molecular docking, potential as apoptosis inducers. | |
| Pyz-1 and Pyz-2 | α-glucosidase, α-amylase | Potent in vitro inhibition with IC50 values comparable to Acarbose. | nih.gov |
| 3,5-Diphenylpyrazole Derivatives | Meprin α and β | High inhibitory activity against meprin α in the low nanomolar range. | nih.gov |
In Vitro Mechanistic Studies of Cellular Processes (e.g., cell cycle modulation, apoptosis induction, molecular targeting)
The anticancer effects of 2,5-Dihydro-1H-pyrazol-3-amine sulfate derivatives are often rooted in their ability to modulate fundamental cellular processes such as cell cycle progression and apoptosis.
Apoptosis Induction: Numerous studies have demonstrated that pyrazole derivatives can trigger programmed cell death in cancer cells. One novel pyrazole derivative, PTA-1, was found to induce apoptosis at low micromolar concentrations in MDA-MB-231 triple-negative breast cancer cells. nih.gov Another study on a series of 1,3-diaryl-4,5-dihydro-1H-pyrazole derivatives found that compound 3f was highly active against MDA-MB-468 triple-negative breast cancer cells. nih.gov This compound provoked apoptosis by elevating levels of reactive oxygen species (ROS) and increasing caspase 3 activity. nih.gov Furthermore, 1,3,5-trisubstituted-1H-pyrazole derivatives designed as Bcl-2 inhibitors were shown to activate pro-apoptotic proteins such as Bax, p53, and Caspase-3, leading to cell death in MCF-7, A549, and PC-3 cancer cell lines. Certain compounds in this series also induced significant DNA damage, indicating genotoxic stress through DNA strand breaks.
Cell Cycle Modulation: In addition to inducing apoptosis, these derivatives can arrest the cell cycle, preventing cancer cell proliferation. The compound PTA-1, for example, causes cell cycle arrest in triple-negative breast cancer cells. nih.gov Similarly, compound 3f was observed to induce cell cycle arrest in the S phase in MDA-MB-468 cells. nih.gov Other pyrazoline derivatives have been shown to inhibit cell cycle progression in human bladder cancer cell lines, leading to a significant increase in the sub-G0/G1 phase, which is indicative of apoptosis. nih.gov
Molecular Targeting: The mechanism of action for some pyrazole derivatives involves direct interaction with specific molecular targets. A key target identified is tubulin, a protein essential for microtubule formation and cell division. nih.gov The derivative PTA-1 was found to disrupt microtubule organization and inhibit tubulin polymerization. nih.gov Another pyrazole derivative, compound 5b, also inhibited tubulin polymerization in a concentration-dependent manner, with a calculated IC50 of 7.30 μM. nih.gov This identifies these compounds as microtubule destabilizing agents, a well-established strategy in cancer chemotherapy. nih.govnih.gov
Table 2: In Vitro Mechanistic Findings for Pyrazole Derivatives
| Compound/Derivative | Cell Line | Cellular Process Affected | Key Findings | Reference |
| PTA-1 | MDA-MB-231 | Apoptosis, Cell Cycle Arrest, Tubulin Polymerization | Induces apoptosis and cell cycle arrest; inhibits tubulin polymerization. | nih.gov |
| 3f | MDA-MB-468 | Apoptosis, Cell Cycle Arrest, ROS Generation | Induces S-phase arrest and apoptosis via ROS production and caspase 3 activation. | nih.gov |
| 1,3,5-Trisubstituted-1H-pyrazoles | MCF-7, A549, PC-3 | Apoptosis, DNA Damage | Activate pro-apoptotic proteins (Bax, p53, Caspase-3) and induce DNA strand breaks. | |
| 5b | K562, A549 | Tubulin Polymerization | Inhibits tubulin polymerization with an IC50 of 7.30 μM. | nih.gov |
| 11a | HeLa, MCF7, SKOV3, SKMEL28 | Antiproliferation | Showed relevant antitumor properties with micromolar IC50 values. | nih.gov |
Receptor-Ligand Interactions through Biophysical Methods
Biophysical methods provide quantitative insights into the direct binding events between ligands and their target receptors. For pyrazoline derivatives, these techniques have been employed to validate and characterize interactions predicted by computational models.
One study focused on pyrazoline derivatives as potential antagonists for the Receptor for Advanced Glycation End-products (RAGE), which is implicated in inflammatory diseases. nih.gov Preliminary docking studies indicated that these derivatives could form multiple interactions with the RAGE receptor, including hydrogen bonding and hydrophobic interactions. nih.gov To confirm this, MicroScale Thermophoresis (MST) was used to analyze the ligand binding. The results demonstrated a promising binding affinity for the synthesized pyrazolines, with one derivative, 2g, showing an IC50 of 22 μM and a dissociation constant (Kd) of 17 μM. nih.gov
Comparative analysis with the known RAGE antagonist, Azeliragon, revealed that compound 2g had an enhanced binding affinity. nih.gov Docking analysis suggested that both molecules share similar binding patterns within the RAGE binding pocket and that a specific π-anion interaction with the amino acid residue GLU1050 plays a key role in their inhibitory action. nih.gov The use of biophysical techniques like MST is crucial for confirming direct receptor-ligand engagement and determining the thermodynamics and kinetics of the interaction, which is often challenging to achieve in cell-free systems or through static imaging alone. nih.gov
Structure-Activity Relationship (SAR) Studies based on Rational Molecular Design
Structure-Activity Relationship (SAR) studies are fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For derivatives of 2,5-Dihydro-1H-pyrazol-3-amine sulfate, SAR studies have provided critical insights for rational drug design.
Research on pyrazole-based inhibitors of meprin α and meprin β enzymes involved systematic structural modifications to explore the SAR. nih.gov It was found that for 3,4,5-substituted pyrazoles, the nature of the substituent at positions 3 and 5 significantly influenced inhibitory activity. For instance, a 3,5-diphenylpyrazole (7a) showed high potency against meprin α. nih.gov Replacing one phenyl group with smaller residues like methyl or benzyl decreased activity, while a cyclopentyl moiety maintained similar potency. nih.gov This suggests that the size and nature of the substituents at these positions are critical for effective binding.
In the development of anticancer agents, SAR analysis of 1,3,5-trisubstituted-1H-pyrazole derivatives highlighted that the presence of specific functional groups was key to enhancing cytotoxic effects against cancer cell lines. The inclusion of chlorophenyl, thiazole, and sulfonamide moieties was found to be particularly important for potent activity.
Another study extended the SAR for a series of pyrazolyl acylhydrazones and amides by decorating the phenylamino pyrazole nucleus at positions 1, 3, and 4. nih.govresearchgate.net These modifications led to the identification of derivative 11a, which exhibited significant antitumor properties against several cancer cell lines. nih.gov The systematic variation of substituents is a common strategy; for example, in one series, chalcones were used as precursors to synthesize pyrazolines with varied substituents to elaborate SAR concerning their interaction with the RAGE receptor. nih.gov These studies collectively demonstrate that rational modification of the pyrazole scaffold is a viable strategy for developing derivatives with improved and specific biological activities. nih.govnih.govresearchgate.net
Table 3: Summary of Key Structure-Activity Relationship (SAR) Findings
| Pyrazole Derivative Class | Modification Position(s) | Impact on Activity | Target/Application | Reference |
| 3,4,5-Substituted Pyrazoles | Positions 3 and 5 | Size and type of aryl/alkyl groups modulate inhibitory potency against meprin α. | Meprin α/β Inhibition | nih.gov |
| 1,3,5-Trisubstituted-1H-pyrazoles | Phenyl ring, other heterocyclic moieties | Chlorophenyl, thiazole, and sulfonamide groups enhance cytotoxicity. | Anticancer | |
| Pyrazolyl Acylhydrazones and Amides | Positions 1, 3, and 4 | Decoration of the phenylamino pyrazole nucleus led to potent antiproliferative agents. | Anticancer | nih.govresearchgate.net |
| Phenylurenyl Chalcone-derived Pyrazolines | Phenylurenyl substituents | Variations of substituents on the chalcone precursor influence binding to the RAGE receptor. | RAGE Antagonism | nih.gov |
Viii. Analytical Methodologies for Detection and Quantification of 2,5 Dihydro 1h Pyrazol 3 Amine Sulfate
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures and assess the purity of compounds. For 2,5-Dihydro-1H-pyrazol-3-amine sulfate (B86663), both high-performance liquid chromatography and gas chromatography (after suitable derivatization) are applicable.
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a highly sensitive and specific method for the analysis of pyrazoline derivatives. semanticscholar.org This technique separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
The separation of pyrazoline compounds is typically achieved using a C18 column. semanticscholar.orgresearchgate.net The mobile phase often consists of a mixture of an aqueous component, sometimes with an acid modifier like trifluoroacetic acid to improve peak shape, and an organic solvent such as methanol (B129727) or acetonitrile. semanticscholar.orgresearchgate.netresearchgate.net Isocratic elution, where the mobile phase composition remains constant, is often sufficient for achieving good separation. researchgate.net
Detection is commonly performed using a UV detector at a wavelength where the pyrazoline ring exhibits strong absorbance, such as 206 nm or 237 nm. semanticscholar.orgresearchgate.netresearchgate.net For enhanced sensitivity and selectivity, a fluorescence detector (FLD) can be used, as pyrazoline derivatives are known to be fluorescent. mdpi.com The development of a pre-column derivatization method using a pyrazoline-based label for biogenic amines highlights the utility of their fluorescent properties in HPLC analysis. mdpi.com
Validation of HPLC methods for pyrazoline derivatives is conducted in accordance with ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). semanticscholar.org For instance, one validated method for a pyrazoline derivative demonstrated good linearity over a concentration range of 50-80 µg/mL with a limit of detection of 4 µg/mL. semanticscholar.org
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm) semanticscholar.org | Luna 5µ C18 (250 x 4.80 mm) researchgate.net | Not Specified mdpi.com |
| Mobile Phase | 0.1% Trifluoroacetic acid : Methanol (20:80) semanticscholar.org | Acetonitrile : Water (90:10) researchgate.net | Optimized for specific biogenic amine derivatives mdpi.com |
| Flow Rate | 1.0 mL/min semanticscholar.orgresearchgate.net | 0.8 mL/min researchgate.net | Not Specified |
| Detection | UV at 206 nm semanticscholar.orgresearchgate.net | UV at 237 nm researchgate.net | Fluorescence Detection (FLD) mdpi.com |
| Temperature | 25 ± 2°C semanticscholar.orgresearchgate.net | Not Specified | Not Specified |
| LOD / LOQ | 4 µg/mL / 15 µg/mL semanticscholar.org | Not Specified | Not Specified |
Gas Chromatography (GC) is a powerful analytical technique that separates chemical compounds based on their volatility. rdd.edu.iq The sample is vaporized and introduced into a carrier gas stream which passes through a column containing a stationary phase. rdd.edu.iq Components are separated based on their differential interaction with the stationary phase. rdd.edu.iq
Direct analysis of 2,5-Dihydro-1H-pyrazol-3-amine sulfate by GC is not feasible due to its salt nature and low volatility. Therefore, a crucial prerequisite for GC analysis is a derivatization step to convert the non-volatile analyte into a thermally stable and volatile derivative. For compounds containing amine functional groups, common derivatization approaches include:
Silylation: Reaction with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace active hydrogens on the amine and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.
Acylation: Reaction with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), to form stable, volatile amide derivatives.
Once derivatized, the compound can be analyzed using a GC system typically equipped with a capillary column (e.g., DB-5 or HP-5) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The GC-MS combination is particularly powerful as it provides both chromatographic separation and mass spectral data, aiding in the definitive identification of the analyte. jlu.edu.cn While GC is a mature and well-understood technique, its application to amine solvent streams is not yet well-established and requires further optimization. rdd.edu.iq
| Step | Description | Purpose |
|---|---|---|
| 1. Sample Preparation | Isolation and purification of the analyte from the matrix. | Remove interfering substances. |
| 2. Derivatization | Reaction with a suitable agent (e.g., silylating or acylating agent) under controlled conditions. | Increase volatility and thermal stability for GC analysis. |
| 3. GC Separation | Injection of the derivatized sample into the GC system for separation on a capillary column. | Separate the target analyte derivative from other components. |
| 4. Detection & Quantification | Detection using FID or MS. Quantification is based on peak area relative to a standard curve. | Identify and measure the concentration of the analyte. |
Electrochemical Methods for Sensitive Detection
Electrochemical methods offer a highly sensitive approach for the analysis of electroactive compounds like pyrazoline derivatives. The pyrazoline ring system can undergo oxidation, and this electrochemical behavior can be harnessed for analytical purposes. rsc.orgresearchgate.net Techniques such as cyclic voltammetry (CV), linear sweep voltammetry (LSV), and electrochemical impedance spectroscopy (EIS) are used to study and characterize the electrochemical properties of these compounds. nih.gov
Cyclic voltammetry, for example, can be used to determine the oxidation potential of pyrazoline derivatives, which provides qualitative information about the compound. rsc.org The magnitude of the current response is proportional to the concentration of the analyte, allowing for quantitative analysis. The electrooxidation of pyrazolines to their corresponding pyrazoles is a known reaction that can be exploited for detection. researchgate.net
The development of chemical sensors based on pyrazole (B372694) derivatives for detecting metal ions demonstrates the utility of their electrochemical and chelating properties. nih.govrsc.org While specific methods for 2,5-Dihydro-1H-pyrazol-3-amine sulfate are not extensively detailed, the general principles suggest that techniques like amperometry could be developed for its sensitive detection. Amperometric sensors measure the current produced from the oxidation or reduction of the analyte at a constant potential, offering high sensitivity and rapid response times. researchgate.net
| Technique | Principle | Analytical Information Obtained |
|---|---|---|
| Cyclic Voltammetry (CV) | The potential is swept linearly between two limits while the resulting current is measured. | Redox potentials (qualitative), information on reaction mechanisms. rsc.org |
| Linear Sweep Voltammetry (LSV) | The potential is swept linearly in one direction from an initial to a final potential. | Peak potential (qualitative) and peak current (quantitative). nih.gov |
| Amperometry | Current is measured as a function of time while a constant potential is applied to the electrode. | Concentration of the analyte (quantitative), suitable for flow systems (e.g., HPLC detector). researchgate.net |
| Electrochemical Impedance Spectroscopy (EIS) | Measures the impedance of a system over a range of frequencies to study electrode processes. | Information on electrode kinetics and surface properties. nih.gov |
Spectrophotometric Methods for Quantitative Analysis
Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectroscopy, are widely used for the quantitative analysis of compounds that possess a chromophore. Pyrazoline derivatives contain a conjugated system that absorbs light in the UV-Vis region, making them suitable for this type of analysis. rsc.org The lowest energy absorption peak for many pyrazoline derivatives is observed around 380-390 nm. rsc.org
According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This linear relationship forms the basis for quantitative analysis. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
The spectral properties of pyrazoline derivatives can be influenced by the solvent and the nature of substituents on the pyrazoline ring. rsc.orgrsc.org For instance, the fluorescence spectrum of a pyrazoline in toluene (B28343) can be more intense and blue-shifted compared to its spectrum in dimethylsulfoxide. rsc.org This sensitivity to the chemical environment can be exploited in various sensing applications. Azo dyes derived from pyrazole have been synthesized and used as analytical reagents for the spectrophotometric determination of transition metals.
| Pyrazoline Derivative Type | Solvent | Absorption Maxima (λmax, nm) | Reference |
|---|---|---|---|
| 1,3-Disubstituted Pyrazoline | Toluene, DMSO, Chloroform | ~390 rsc.org | rsc.org |
| Various Substituted Pyrazolines | Acetonitrile | ~381 rsc.org | rsc.org |
| Pyridine–pyrazole Chemosensor | DMSO/H₂O | 380 rsc.org | rsc.org |
| Benzothiazole-Pyrazoline | Not Specified | 232, 275, 362 |
Ix. Environmental Considerations and Degradation Pathways of 2,5 Dihydro 1h Pyrazol 3 Amine Sulfate
Photochemical Degradation Studies under Environmental Conditions
No information is available in the public domain regarding the photochemical degradation of 2,5-Dihydro-1H-pyrazol-3-amine sulfate (B86663).
Biodegradation Mechanisms and Microbial Transformation
There are no publicly available studies on the biodegradation or microbial transformation of 2,5-Dihydro-1H-pyrazol-3-amine sulfate.
Hydrolytic Stability and Identification of Transformation Products
Information regarding the hydrolytic stability and the identification of any resulting transformation products for 2,5-Dihydro-1H-pyrazol-3-amine sulfate is not available in published scientific literature.
X. Future Research Directions and Challenges for 2,5 Dihydro 1h Pyrazol 3 Amine Sulfate
Exploration of Novel and Efficient Synthetic Pathways
The development of new and improved methods for synthesizing 2,5-Dihydro-1H-pyrazol-3-amine sulfate (B86663) is a fundamental area for future research. Current synthetic strategies for pyrazoline derivatives often rely on well-established cyclocondensation reactions between α,β-unsaturated carbonyl compounds and hydrazine (B178648) derivatives. mdpi.commdpi.com However, the pursuit of greater efficiency, sustainability, and access to structural diversity necessitates the exploration of innovative synthetic methodologies.
Future research in this area could focus on several key aspects:
Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions is a growing priority in chemical synthesis. Microwave-assisted organic synthesis, for example, has been shown to accelerate the preparation of pyrazoline derivatives and could be further optimized for the synthesis of 2,5-Dihydro-1H-pyrazol-3-amine sulfate. nih.gov
Catalytic Methods: The development of novel catalysts, including nano-catalysts, could offer improved yields, selectivity, and milder reaction conditions. mdpi.com Research into chemo- and regioselective catalytic cyclizations would be particularly valuable for constructing the pyrazoline core with high precision.
Flow Chemistry: Continuous flow synthesis presents an opportunity for the scalable and safe production of 2,5-Dihydro-1H-pyrazol-3-amine sulfate. This technology can offer precise control over reaction parameters, leading to higher purity and reproducibility.
Domino and One-Pot Reactions: Designing synthetic cascades where multiple bond-forming events occur in a single operation can significantly enhance synthetic efficiency by reducing the number of purification steps and minimizing waste. mdpi.com
A significant challenge in this domain will be the development of synthetic routes that are not only efficient but also economically viable for potential large-scale production.
Advanced Computational Modeling for Precise Property Prediction and Design
Computational chemistry has emerged as an indispensable tool in modern chemical research, offering profound insights into molecular structure, properties, and reactivity. eurasianjournals.com For 2,5-Dihydro-1H-pyrazol-3-amine sulfate, advanced computational modeling presents a powerful avenue for accelerating discovery and design.
Future research directions in this area include:
Quantum Mechanical Calculations: High-level quantum mechanical calculations can provide accurate predictions of the electronic structure, spectroscopic properties, and reactivity of 2,5-Dihydro-1H-pyrazol-3-amine sulfate and its derivatives. eurasianjournals.com This information is crucial for understanding its fundamental chemical behavior.
Molecular Dynamics Simulations: These simulations can elucidate the dynamic behavior of the molecule, including its conformational flexibility and interactions with solvents and biological macromolecules. eurasianjournals.com This is particularly important for predicting its behavior in complex environments.
Machine Learning and Artificial Intelligence: The integration of machine learning algorithms with large chemical datasets can enable the rapid prediction of various properties, such as solubility, stability, and potential biological activity, for a vast number of virtual derivatives. eurasianjournals.com This can significantly streamline the process of identifying promising new compounds for synthesis and testing.
The primary challenge in this field lies in the development of more accurate and efficient computational models and force fields that can handle the complexities of molecular interactions, particularly for a salt form like the sulfate. eurasianjournals.com Bridging the gap between theoretical predictions and experimental validation will also be a critical focus.
Design and Synthesis of New Functional Derivatives with Tailored Properties
The true potential of 2,5-Dihydro-1H-pyrazol-3-amine sulfate likely lies in its ability to serve as a versatile scaffold for the creation of new functional derivatives with customized properties. The pyrazoline ring is a well-known "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov
Future research should concentrate on the rational design and synthesis of derivatives with specific functionalities:
Medicinal Chemistry: By introducing various substituents onto the pyrazoline ring, it is possible to modulate the compound's pharmacological profile. Research could target the development of derivatives with potential anti-inflammatory, antimicrobial, anticancer, or neuropharmacological activities, which are common among pyrazoline compounds. ontosight.ainih.govrevistabionatura.org
Agrochemicals: Pyrazole (B372694) derivatives have also found applications as herbicides, insecticides, and fungicides. nih.gov The synthesis and screening of novel derivatives of 2,5-Dihydro-1H-pyrazol-3-amine sulfate for agrochemical applications could be a fruitful area of investigation.
Materials Science: The unique electronic and structural features of the pyrazoline core could be exploited in the design of new materials. For instance, pyrazoline-based compounds have been investigated for their fluorescent properties, suggesting potential applications in sensors or imaging agents.
A key challenge will be to establish clear structure-activity relationships (SAR) for the newly synthesized derivatives. This will require a systematic approach to synthesis and thorough biological or material characterization to guide the design of next-generation compounds with enhanced and specific properties.
Interdisciplinary Research Opportunities in Emerging Fields
The future of research on 2,5-Dihydro-1H-pyrazol-3-amine sulfate will be significantly enriched by fostering collaborations across different scientific disciplines. The inherent versatility of the pyrazoline scaffold opens doors to a wide range of interdisciplinary applications.
Emerging opportunities include:
Chemical Biology: The development of functionalized derivatives as chemical probes could enable the study of complex biological processes. For example, fluorescently tagged derivatives could be used to visualize specific cellular targets.
Supramolecular Chemistry: The pyrazoline moiety can participate in various non-covalent interactions, making it an interesting building block for the construction of self-assembling systems and functional supramolecular materials.
Nanotechnology: The incorporation of 2,5-Dihydro-1H-pyrazol-3-amine sulfate or its derivatives into nanomaterials could lead to the development of novel drug delivery systems or advanced sensors.
The primary challenge in fostering these interdisciplinary collaborations is bridging the language and methodological gaps between different fields. Establishing effective communication and shared research goals will be paramount to unlocking the full potential of this compound in new and exciting areas of science and technology.
Q & A
Q. How does the compound’s electronic structure influence its catalytic or coordination chemistry?
- Methodological Answer : UV-Vis and EPR spectroscopy probe ligand-to-metal charge transfer (LMCT) in coordination complexes. DFT calculations (e.g., B3LYP/6-31G*) map frontier molecular orbitals (HOMO/LUMO) to predict redox activity. Compare with experimental cyclic voltammetry data in non-aqueous electrolytes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
